2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions typically require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and biophysical studies .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: A simpler analog that lacks the sulfonamido and carboxamide groups.
Benzo[b]thiophene: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24N2O6S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O6S2/c1-26-9-8-21-19(23)18-14-4-2-3-5-17(14)29-20(18)22-30(24,25)13-6-7-15-16(12-13)28-11-10-27-15/h6-7,12,22H,2-5,8-11H2,1H3,(H,21,23) |
InChI Key |
JMRFBLYMFWDSGT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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